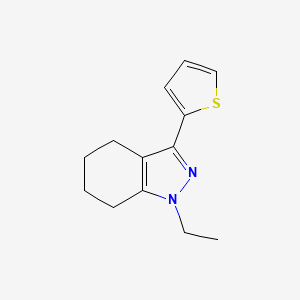

![molecular formula C10H10N2S B1479791 3-(Tiofen-2-il)-1,4,5,6-tetrahidrociclopenta[c]pirazol CAS No. 2098050-55-4](/img/structure/B1479791.png)

3-(Tiofen-2-il)-1,4,5,6-tetrahidrociclopenta[c]pirazol

Descripción general

Descripción

“3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, has been studied using various theoretical analysis methods . These compounds often present the same molecular subunit structure, which is important for their interaction with receptors .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha sido investigado por su potencial en la lucha contra las infecciones bacterianas y fúngicas. Los estudios han demostrado que exhibe excelentes actividades antimicrobianas contra varios microorganismos .

Aplicaciones Terapéuticas de Medicamentos

El andamiaje heterocíclico pirazolo-anulado que se encuentra en este compuesto está presente en varios medicamentos terapéuticos, incluidos los inhibidores de la COX y los inhibidores de la fosfodiesterasa 5 (PDE5) como el citrato de sildenafilo (Viagra), así como los inhibidores de la señalización mTOR .

Actividades Farmacológicas

La investigación indica que los compuestos con grupos donadores de electrones como los grupos funcionales metilo y halógeno exhiben más actividad que aquellos con grupos atractores de electrones. Este compuesto ha mostrado actividades antifúngicas, antibacterianas y antioxidantes prometedoras .

Química Medicinal

Los derivados del tiofeno son conocidos por poseer una amplia gama de propiedades terapéuticas. Tienen aplicaciones significativas en la química medicinal debido a su efectividad en el tratamiento de diversas enfermedades .

Ciencia de Materiales

Las diversas aplicaciones de los derivados del tiofeno se extienden a la ciencia de los materiales, donde atraen interés por su potencial industrial y académico .

Síntesis de Nuevos Heterociclos

Se ha sintetizado una serie de nuevos 3-(tiofen-2-il)pirazoles sustituidos utilizando procedimientos simples y convenientes, lo que podría conducir al desarrollo de nuevos compuestos heterocíclicos con aplicaciones potenciales en diversos campos .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to inhibit ros , suggesting that this compound may also affect oxidative stress pathways.

Result of Action

Similar compounds have shown significant antioxidant activity , suggesting that this compound may also have potential antioxidant effects.

Direcciones Futuras

The future research directions for pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, could involve further optimization of the newly designed and synthesized compounds regarding the introduced structure-activity relationship study (SAR) in order to get a superior antioxidant lead compound . Additionally, the integration of green methodologies in the synthesis of these compounds is also a promising future direction .

Análisis Bioquímico

Biochemical Properties

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole interacts with kinases, modulating their activity and influencing cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have revealed that prolonged exposure to 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Propiedades

IUPAC Name |

3-thiophen-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGJIHQUVSTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479712.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479713.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)

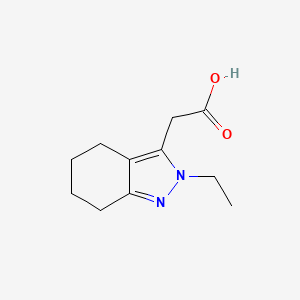

![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479715.png)

![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)

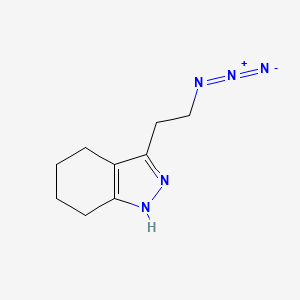

![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)

![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479726.png)

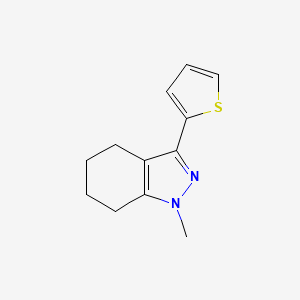

![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)